molecular formula C11H13N3O2 B2809915 5-ethoxy-1H-indole-2-carbohydrazide CAS No. 30464-76-7

5-ethoxy-1H-indole-2-carbohydrazide

Cat. No.: B2809915
CAS No.: 30464-76-7
M. Wt: 219.244
InChI Key: ONOLNCQRLCOPCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-ethoxy-1H-indole-2-carbohydrazide typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, where the ester group is converted into a carbohydrazide group . The general reaction scheme is as follows:

    Starting Material: Ethyl 5-ethoxyindole-2-carboxylate

    Reagent: Hydrazine hydrate

    Reaction Conditions: Reflux

Chemical Reactions Analysis

5-Ethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups. Sodium borohydride (NaBH4) is a common reducing agent.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens (e.g., bromine) can be used for halogenation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-Ethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

These compounds share a similar indole nucleus but differ in their substituents, which can influence their biological activities and chemical properties

Properties

IUPAC Name

5-ethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-8-3-4-9-7(5-8)6-10(13-9)11(15)14-12/h3-6,13H,2,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOLNCQRLCOPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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